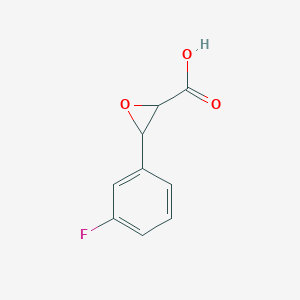

3-(3-Fluorophenyl)oxirane-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-3-1-2-5(4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZSTHNSMLBPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2C(O2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Prilezhaev epoxidation, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide ring . The reaction conditions usually involve a solvent like dichloromethane and are carried out at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography would be essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Ring-opening reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, amines, and carboxylic acids.

Substitution reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Oxidation and reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

Common Reagents and Conditions

Nucleophiles: Water, alcohols, amines, and carboxylic acids are commonly used for ring-opening reactions.

Catalysts: Acid or base catalysts are often employed to facilitate these reactions.

Solvents: Dichloromethane, ethanol, and other polar solvents are typically used.

Major Products

Ring-opening products: Depending on the nucleophile, products can include diols, amino alcohols, and hydroxy acids.

Substitution products: Various substituted fluorophenyl derivatives can be formed.

Scientific Research Applications

3-(3-Fluorophenyl)oxirane-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used to investigate enzyme-catalyzed epoxide ring-opening reactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)oxirane-2-carboxylic acid involves the reactivity of its epoxide ring and carboxylic acid group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

Research Findings and Implications

Physicochemical Properties

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding, while chlorine’s size improves lipophilicity.

- Oxirane vs. Oxetane : Epoxides are more reactive but less stable; oxetanes offer a compromise between reactivity and metabolic stability .

Biological Activity

Overview

3-(3-Fluorophenyl)oxirane-2-carboxylic acid is a synthetic compound characterized by its unique oxirane (epoxide) structure and a carboxylic acid functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and mechanisms of action.

- Molecular Formula : C9H7F O3

- Molecular Weight : 182.153 g/mol

- Structure : The compound features a fluorinated phenyl group attached to an oxirane ring, which contributes to its reactivity and biological properties.

The biological activity of this compound primarily stems from the reactivity of the epoxide ring. The strained oxirane structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form covalent bonds with biological macromolecules such as proteins and nucleic acids. This interaction can modulate enzyme activities and influence various metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant in the context of drug development for diseases such as cancer.

- Cellular Effects : Investigations into its effects on cell lines have shown promise in modulating cellular pathways, which may be beneficial in therapeutic applications.

Study on Antimicrobial Properties

A study published in MDPI explored various derivatives of oxirane compounds, including this compound, for their antimicrobial activity against Candida albicans and Escherichia coli. The results indicated a significant inhibition percentage, suggesting potential as a lead compound for developing new antimicrobial agents .

Enzyme Interaction Studies

In another research effort, the interaction of this compound with enzymes involved in metabolic pathways was assessed. The findings revealed that the compound could act as a competitive inhibitor for certain enzymes, highlighting its potential as a biochemical probe .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | References |

|---|---|---|---|

| 3-(2-Fluorophenyl)oxirane-2-carboxylic acid | Structure | Antimicrobial, Enzyme Inhibition | |

| 3-(4-Methylphenyl)oxirane-2-carboxylic acid | Structure | Moderate Antimicrobial Activity | |

| 3-(3-Bromophenyl)oxirane-2-carboxylic acid | Structure | High Enzyme Inhibition Potential |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3-Fluorophenyl)oxirane-2-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Epoxidation of α,β-unsaturated precursors (e.g., 3-(3-fluorophenyl)acrylic acid) using peracids (e.g., mCPBA) is a common approach. The stereochemical outcome (cis/trans epoxide) depends on reaction temperature and solvent polarity. For example, low temperatures (<0°C) in aprotic solvents like dichloromethane favor cis-selectivity due to reduced rotational freedom during epoxide formation .

- Key Validation : Confirm stereochemistry via -NMR coupling constants (e.g., J = 2–4 Hz for cis-epoxides) or X-ray crystallography .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to detect impurities (e.g., unreacted boronic acid intermediates from coupling reactions) .

- NMR : -NMR is critical to confirm fluorophenyl substitution patterns (δ ~ -110 ppm for meta-fluorine) .

- Elemental Analysis : Validate empirical formula (CHFO) with ≤0.3% deviation .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Data :

- Thermal Stability : Decomposes above 150°C, forming 3-fluorobenzoic acid via decarboxylation.

- Light Sensitivity : Store in amber vials at -20°C to prevent photolytic ring-opening reactions .

Advanced Research Questions

Q. How can enantioselective synthesis of this epoxide be achieved, and what catalysts are most effective?

- Advanced Methodology :

- Jacobsen-Katsuki Epoxidation : Use chiral Mn(III)-salen catalysts with 3-(3-fluorophenyl)acrylic acid to achieve enantiomeric excess (ee >90%). Monitor ee via chiral HPLC (Chiralpak IA column) .

- Limitation : Fluorine’s electron-withdrawing effect reduces catalyst turnover; optimize with electron-rich co-catalysts (e.g., DMAP) .

Q. What computational tools are suitable for predicting the reactivity of this compound in ring-opening reactions?

- Computational Strategy :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model nucleophilic attack on the epoxide ring. Fluorine’s meta-position directs nucleophiles (e.g., amines) to the β-carbon .

- Contradiction Resolution : Experimental kinetic data may conflict with simulations due to solvent effects; validate with Eyring plots .

Q. How do contradictory reports on the compound’s solubility in polar solvents arise, and how can they be resolved?

- Analysis Framework :

- Solubility Testing : Use shake-flask method in buffers (pH 2–10) to map pH-dependent solubility. Conflicting data often stem from polymorphic forms; confirm via PXRD .

- Case Study : At pH 7.4, solubility drops to <1 mg/mL due to zwitterionic form aggregation .

Key Research Gaps and Recommendations

- Stereochemical Stability : Limited data on epoxide racemization under physiological conditions. Conduct accelerated stability studies (40°C/75% RH) with chiral monitoring .

- Toxicological Profiling : No OECD-compliant ecotoxicity data. Prioritize zebrafish embryo assays (FET test) for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.